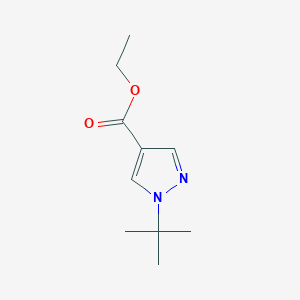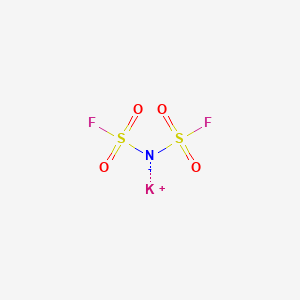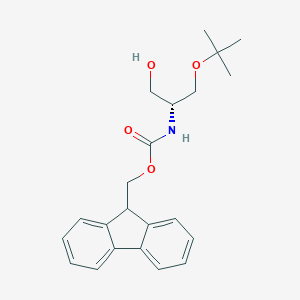
4,4'-(Mesitylazanediyl)dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(Mesitylazanediyl)dibenzaldehyde, also known as MADA, is a chemical compound that belongs to the class of azomethines. It is a yellow crystalline solid that has been widely used in various scientific research applications. MADA is synthesized through a simple and efficient method that involves the reaction of mesitylamine with 4-formylbenzaldehyde.
Wirkmechanismus
The mechanism of action of 4,4'-(Mesitylazanediyl)dibenzaldehyde is not well understood. However, it is believed to act as a nucleophile in various organic reactions, and as a ligand in the formation of metal complexes. 4,4'-(Mesitylazanediyl)dibenzaldehyde has also been shown to exhibit fluorescence properties, which can be attributed to its electronic structure.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4,4'-(Mesitylazanediyl)dibenzaldehyde. However, it has been shown to exhibit low toxicity, and is considered to be relatively safe for use in laboratory experiments. 4,4'-(Mesitylazanediyl)dibenzaldehyde has also been shown to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
4,4'-(Mesitylazanediyl)dibenzaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is readily available from commercial sources. 4,4'-(Mesitylazanediyl)dibenzaldehyde is also stable under normal laboratory conditions, and can be stored for extended periods of time without significant degradation. However, 4,4'-(Mesitylazanediyl)dibenzaldehyde has some limitations for use in laboratory experiments. It is relatively insoluble in water, and may require the use of organic solvents for dissolution. 4,4'-(Mesitylazanediyl)dibenzaldehyde is also relatively expensive compared to other organic compounds.
Zukünftige Richtungen
There are several future directions for the use of 4,4'-(Mesitylazanediyl)dibenzaldehyde in scientific research. One potential application is in the development of fluorescent sensors for the detection of metal ions. 4,4'-(Mesitylazanediyl)dibenzaldehyde has been shown to exhibit fluorescence properties in the presence of certain metal ions, and could be used as a building block for the synthesis of fluorescent sensors. Another potential application is in the development of new organic compounds for use in catalysis and material science. 4,4'-(Mesitylazanediyl)dibenzaldehyde could be used as a building block for the synthesis of new organic compounds with unique properties and applications. Finally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of 4,4'-(Mesitylazanediyl)dibenzaldehyde.
Synthesemethoden
The synthesis of 4,4'-(Mesitylazanediyl)dibenzaldehyde involves the reaction of mesitylamine with 4-formylbenzaldehyde. The reaction is carried out in the presence of a solvent such as ethanol, and a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours, and the resulting yellow solid is filtered and washed with a solvent such as diethyl ether. The product is then recrystallized from a suitable solvent such as ethanol to obtain pure 4,4'-(Mesitylazanediyl)dibenzaldehyde.
Wissenschaftliche Forschungsanwendungen
4,4'-(Mesitylazanediyl)dibenzaldehyde has been used in various scientific research applications, including organic synthesis, catalysis, and material science. It has been used as a ligand in the preparation of metal complexes, and as a catalyst in various organic reactions such as Michael addition, aldol condensation, and Knoevenagel condensation. 4,4'-(Mesitylazanediyl)dibenzaldehyde has also been used in the preparation of fluorescent materials, and as a building block for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
4-(4-formyl-N-(2,4,6-trimethylphenyl)anilino)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-16-12-17(2)23(18(3)13-16)24(21-8-4-19(14-25)5-9-21)22-10-6-20(15-26)7-11-22/h4-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFCRODFFXVXFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609897 |
Source


|
| Record name | 4,4'-[(2,4,6-Trimethylphenyl)azanediyl]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Mesitylazanediyl)dibenzaldehyde | |
CAS RN |
149676-08-4 |
Source


|
| Record name | 4,4'-[(2,4,6-Trimethylphenyl)azanediyl]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)

![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)



![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)

![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)



![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)